Butyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate
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Overview
Description
Butyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The key steps typically include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with butanol to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Butyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-{6-butyl-1,3-dimethyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL}benzoate
- tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
- 2,4-二甲基-6-叔丁基苯酚
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the imidazole ring and the combination of butyl, dimethyl, and phenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H33N5O4 |
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Molecular Weight |
527.6 g/mol |
IUPAC Name |
butyl 4-(8-butyl-2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)benzoate |
InChI |
InChI=1S/C30H33N5O4/c1-5-7-14-23-24(20-12-10-9-11-13-20)34(22-17-15-21(16-18-22)28(37)39-19-8-6-2)29-31-26-25(35(23)29)27(36)33(4)30(38)32(26)3/h9-13,15-18H,5-8,14,19H2,1-4H3 |
InChI Key |
JDFYRGFKFFKWBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C(=O)OCCCC)C5=CC=CC=C5 |
Origin of Product |
United States |
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